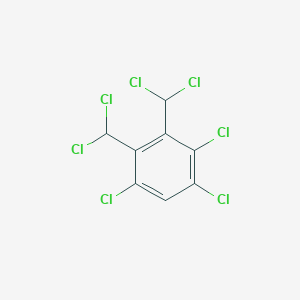
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C8H3Cl7. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and two dichloromethyl groups. It is a synthetic chemical primarily used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the selective chlorination of the benzene ring and the formation of dichloromethyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene or its derivatives are subjected to chlorinating agents such as chlorine gas in the presence of catalysts. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the transformation of dichloromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce less chlorinated benzene derivatives .
科学研究应用
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 1,2,3-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Comparison: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is unique due to the presence of both trichloro and dichloromethyl groups, which confer distinct chemical properties compared to other chlorinated benzenes. These properties include higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
67200-76-4 |
|---|---|
分子式 |
C8H3Cl7 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
1,2,5-trichloro-3,4-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1,7-8H |
InChI 键 |
OTZMQNNJWVTBOY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















